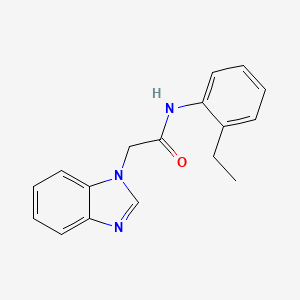![molecular formula C22H19N3O3 B5370206 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5370206.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide, also known as LWDH-MA-3, is a chemical compound that has shown promising results in scientific research applications. This compound is a member of the oxadiazole family and has been synthesized using a variety of methods. In
Mecanismo De Acción
The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide involves the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. Activation of the AMPK pathway leads to the inhibition of mTORC1, a key regulator of cell growth and proliferation. In addition, this compound has been shown to activate the Nrf2 pathway, which plays a critical role in protecting cells against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor size. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide in lab experiments is its ability to activate the AMPK pathway, which is a key regulator of cellular energy homeostasis. Another advantage is its ability to activate the Nrf2 pathway, which plays a critical role in protecting cells against oxidative stress. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide. One direction is to further explore its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders. Another direction is to investigate its potential as a therapeutic agent in other diseases, such as cardiovascular disease and inflammation. Additionally, future research could focus on improving the synthesis method of this compound to increase its yield and purity.
Métodos De Síntesis
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide has been synthesized using a variety of methods, including the reaction of 4-methoxybenzohydrazide with 1-naphthylacetyl chloride in the presence of triethylamine, followed by the reaction with 3-chloropropionic acid hydrazide and sodium bicarbonate. Another method involves the reaction of 4-methoxybenzohydrazide with 1-naphthylacetyl chloride in the presence of triethylamine, followed by the reaction with 3-bromo propionic acid hydrazide and sodium bicarbonate.
Aplicaciones Científicas De Investigación
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-18-11-9-16(10-12-18)22-24-21(28-25-22)14-23-20(26)13-17-7-4-6-15-5-2-3-8-19(15)17/h2-12H,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGWLJYZZWOMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5370131.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5370147.png)

![1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5370153.png)
![7-(2,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5370156.png)
![methyl (methyl{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)acetate](/img/structure/B5370161.png)
![1-(2,3-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5370165.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370182.png)
![N-[2-(dimethylamino)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5370194.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5370214.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5370229.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5370233.png)
![N-{4-[2-(2-oxocyclohexylidene)hydrazino]phenyl}acetamide](/img/structure/B5370239.png)